Conformational Rigidity Advantage of the 5,8-Imino Bridge vs. Saturated Tetrahydro Analogs
The 5,8-imino bridge in 5,8-Imino-2H-cyclohept[d]isoxazole(9CI) imposes a planar, fully conjugated tricyclic system, whereas the most common comparator scaffold, 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole (CAS 7096-10-8), possesses a flexible, saturated seven-membered ring capable of adopting multiple low-energy conformers . The number of freely rotatable bonds in the saturated analog (approximately 2–3 bonds contributing to ring puckering) is reduced to zero in the imino-bridged compound, effectively locking the geometry. This conformational restriction translates into a measurable entropic advantage upon target binding: for a hypothetical binding event at 310 K, the entropic penalty difference (TΔS) between a fully flexible and a fully rigid ligand can exceed 2–4 kcal/mol, corresponding to a 10²–10³-fold difference in binding affinity when enthalpy is held constant [1].
| Evidence Dimension | Conformational flexibility (rotatable bonds contributing to ring puckering) |
|---|---|
| Target Compound Data | 0 freely rotatable bonds in the seven-membered ring (planarized imino bridge) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole: 2–3 rotatable bonds contributing to ring puckering; multiple chair/twist-boat conformers |
| Quantified Difference | Estimated TΔS penalty difference of 2–4 kcal/mol favoring the rigid scaffold; potential 10²–10³-fold binding affinity advantage at constant enthalpy |
| Conditions | Theoretical estimation based on fundamental thermodynamic principles of ligand–protein binding; experimental validation required |
Why This Matters
For procurement in fragment-based drug discovery or scaffold-hopping programs, the pre-organized, rigid core of CAS 169663-80-3 offers a higher probability of generating potent hits with reduced conformational entropy penalties relative to flexible tetrahydro analogs.
- [1] Murray CW, Verdonk ML. The consequences of translational and rotational entropy lost by small molecules on binding to proteins. J Comput Aided Mol Des. 2002;16(10):741-753. doi:10.1023/A:1022446720847. View Source
